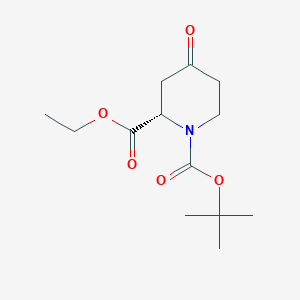

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Description

The exact mass of the compound (S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQLRUBKDCOCI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180854-44-8 | |

| Record name | 180854-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its conformational flexibility and synthetic versatility that allow for precise interactions with biological targets.[1][2] Within this privileged class of heterocycles, chiral 2,4-disubstituted piperidines represent a particularly valuable motif, enabling the development of highly selective and potent therapeutic agents. Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate, with its defined stereochemistry and orthogonal protecting groups, stands out as a critical intermediate for the synthesis of complex molecular entities. This guide provides an in-depth exploration of its properties, synthesis, and pivotal role in the development of next-generation therapeutics.

CAS Number: 180854-44-8

Physicochemical Properties: A Foundation for Synthetic Utility

The physical and chemical characteristics of this compound are fundamental to its application in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, stable to a wide range of reaction conditions yet readily removable under acidic conditions. The ethyl ester at the C2 position offers a handle for further functionalization, such as amide bond formation, while the ketone at C4 is a versatile site for introducing additional complexity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.31 g/mol | |

| Appearance | Liquid | |

| Density | 1.079 g/mL at 25 °C | |

| Refractive Index | n20/D 1.464 | |

| Optical Activity | [α]22/D −12.0° (c = 0.5 in chloroform) |

Synthesis and Purification: Achieving Enantiopurity

The enantioselective synthesis of 2,4-disubstituted piperidines like this compound is a significant challenge in organic chemistry. A common and effective strategy involves a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles with high stereocontrol.

Plausible Synthetic Workflow

A plausible and efficient route to this compound involves the asymmetric hetero-Diels-Alder reaction between a suitable diene and a chiral imine. This approach allows for the direct installation of the desired stereochemistry at the C2 position.

Detailed Experimental Protocol (Representative)

-

Step 1: Chiral Imine Formation: (S)-(-)-α-Methylbenzylamine is condensed with ethyl glyoxylate in a suitable solvent like dichloromethane to form the corresponding chiral imine. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

-

Step 2: Asymmetric Hetero-Diels-Alder Reaction: The chiral imine is then reacted with a diene, such as Danishefsky's diene, in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to induce the [4+2] cycloaddition. The choice of chiral auxiliary and catalyst is crucial for achieving high diastereoselectivity.

-

Step 3: Hydrolysis and Boc Protection: The resulting dihydropyridinone intermediate is hydrolyzed under acidic conditions to remove the silyl enol ether and the chiral auxiliary. The deprotected piperidine nitrogen is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Purification: The final product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3] The purity of the fractions is monitored by TLC, and the desired fractions are combined and concentrated under reduced pressure to yield the pure product.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of biologically active molecules. Its application is particularly prominent in the development of inhibitors for key signaling pathways implicated in disease.

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is central to the inflammatory response.[4] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune and inflammatory diseases.[5] Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, features a chiral 3,4-disubstituted piperidine core.[6][7] The synthesis of such complex piperidine structures often relies on chiral building blocks like this compound to establish the correct stereochemistry.

HCV NS5A Inhibitors for Antiviral Therapy

The Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) is a key component of the viral replication complex and a prime target for antiviral drug development.[8] NS5A inhibitors, such as Emitasvir, have demonstrated potent antiviral activity.[8] The complex molecular architecture of these inhibitors often incorporates chiral heterocyclic scaffolds, for which this compound can serve as a valuable starting material.

Spectral Data and Characterization

-

¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the Boc group (a singlet integrating to 9 protons), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyls of the ketone, ester, and carbamate, as well as signals for the carbons of the ethyl group, the Boc group, and the piperidine ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretching of the ketone, ester, and carbamate groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and other fragments.

Safety and Handling

This compound is classified as an eye irritant. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319: Causes serious eye irritation | |

| Precautionary Statement | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

Conclusion

This compound is a high-value chiral building block with significant potential in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the construction of novel therapeutics targeting a range of diseases, from inflammatory disorders to viral infections. As drug discovery continues to demand more sophisticated and stereochemically pure molecules, the importance of intermediates like this will only continue to grow.

References

- Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6109.

- Srishylam, V., & Devanna, N. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11), 49-71.

- Xie, H., Zhang, Y., Huang, E., Feng, Y., Xiang, X., Fang, Q., ... & An, D. (2021). Development of a Synthesis Process for a Novel HCV NS5A Inhibitor, Emitasvir. Organic Process Research & Development, 25(4), 868-876.

- Aaronson, D. S., & Horvath, C. M. (2002).

- ResearchGate. (n.d.). Schematic representation of Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway activation.

- Wikipedia. (2023). JAK-STAT signaling pathway.

- Cusabio. (n.d.). JAK-STAT signaling pathway.

- MDPI. (2019). Hepatitis C Viral Replication Complex.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- Wikipedia. (2023). Hepatitis C virus nonstructural protein 5A.

- PubMed Central (PMC). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Royal Society of Chemistry. (2019). Supporting Information.

- PubMed Central (PMC). (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

- ResearchGate. (n.d.). Graphical synthetic routes of tofacitinib.

- European Patent Office. (2023). JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF.

- PubMed Central (PMC). (2012). Synthesis and evaluation of novel potent HCV NS5A inhibitors.

- PubMed Central (PMC). (2013). Synthesis and evaluation of non-dimeric HCV NS5A inhibitors.

- PubMed Central (PMC). (2018). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors.

- Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester.

- Der Pharma Chemica. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.

- PubMed Central (PMC). (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.

- MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates.

Sources

- 1. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of non-dimeric HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Development of a Synthesis Process for a Novel HCV NS5A Inhibitor, Emitasvir - Organic Process Research & Development - Figshare [figshare.com]

- 5. mdpi.com [mdpi.com]

- 6. research.unl.pt [research.unl.pt]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

What is Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate?

An In-depth Technical Guide to Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral heterocyclic building block of significant value in modern medicinal chemistry and pharmaceutical development. Its structure incorporates several key features: a piperidine core, a stereocenter at the C2 position, an N-Boc protecting group, a ketone at the C4 position, and an ethyl ester at the C2 position. This unique combination of functionalities makes it a versatile intermediate for the synthesis of complex, biologically active molecules. The piperidine scaffold is a prevalent motif in numerous approved drugs, particularly those targeting the central nervous system (CNS), and the defined (S)-stereochemistry is often critical for achieving desired potency and selectivity.[1][2][3] This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, intended for researchers and professionals in drug discovery and organic synthesis.

Core Molecular Attributes and Physicochemical Properties

The utility of this compound in synthesis is dictated by its distinct structural components and resulting physical properties.

Structural Breakdown

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle, the piperidine ring offers a flexible yet stable conformational framework ideal for drug design.[2]

-

(S)-Stereocenter: The chiral center at the C2 position is crucial. The stereochemistry of substituents on a piperidine ring is often a determining factor for a molecule's biological activity and its specific interaction with protein targets.[1][3]

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] It renders the piperidine nitrogen non-nucleophilic and non-basic, preventing unwanted side reactions. Its key advantage is its stability under a wide range of conditions (e.g., basic, nucleophilic, hydrogenation) while being easily removable under mild acidic conditions, providing crucial orthogonality in multi-step syntheses.[5][6]

-

C4-Ketone: This ketone functionality serves as a versatile synthetic handle for introducing molecular diversity. It can be transformed into alcohols, amines (via reductive amination), alkenes, or other functional groups.

-

C2-Ethyl Ester: The ethyl ester is another reactive site that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, allowing for further elaboration of the molecular scaffold.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including solvent selection and reaction monitoring.

| Property | Value | Source(s) |

| CAS Number | 180854-44-8 | [7] |

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.31 g/mol | [7] |

| Appearance | Liquid | [8] |

| Density | 1.079 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.464 | |

| Optical Rotation ([α]22/D) | -12.0° (c = 0.5 in chloroform) | |

| Purity | Typically ≥95-97% | [9] |

Reactivity and Synthetic Utility

The true power of this molecule lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Keto-Enol Tautomerism

Like most ketones with α-hydrogens, the C4-keto group exists in equilibrium with its enol tautomer.[10][11] Although the keto form is heavily favored, the enol intermediate is nucleophilic and can react with electrophiles at the C3 or C5 positions. This equilibrium can be catalyzed by either acid or base.[12][13] Understanding this behavior is crucial for predicting potential side reactions or for designing specific α-functionalization strategies.

Caption: Acid or base-catalyzed keto-enol tautomerism of the 4-oxopiperidine core.

N-Boc Deprotection: A Gateway to Functionalization

The most common and critical reaction is the removal of the Boc group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][14] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine as a salt.[15]

Caption: Workflow for the acid-catalyzed deprotection of the N-Boc group.

Protocol 2.2.1: Standard N-Boc Deprotection

Trustworthiness: This protocol is a standard, widely validated procedure in organic synthesis for Boc group removal. The steps are designed for high conversion and straightforward workup.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Causality Note: The excess acid ensures complete protonation and drives the reaction to completion. DCM is a good solvent for both the starting material and the intermediate, and it is inert to the acidic conditions.

-

Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM. The crude product will be the TFA salt of the deprotected piperidine.

-

Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Expertise Note: This step must be performed carefully as the free amine can be volatile or unstable. For many subsequent reactions, such as acylation, using the TFA salt directly with an added base is preferable.

Strategic Application in Drug Discovery

This building block is strategically designed for the efficient construction of complex drug candidates. The orthogonal protecting group strategy allows for a planned sequence of reactions.

Caption: Divergent synthetic pathways using the title compound as a key intermediate.

This divergent potential is invaluable. For example, in the synthesis of novel kinase inhibitors or GPCR modulators, a library of compounds can be generated by:

-

Reacting the C4-ketone with a diverse set of amines via reductive amination.

-

Subsequently deprotecting the N-Boc group.

-

Acylating the resulting secondary amine with a variety of carboxylic acids or sulfonyl chlorides.

This systematic approach allows for the rapid exploration of the chemical space around the piperidine scaffold to optimize biological activity.[16][17]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound requires a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the tert-butyl protons (singlet, ~1.5 ppm), the ethyl group protons (triplet and quartet), and complex multiplets for the diastereotopic protons on the piperidine ring.

-

¹³C NMR: Will display distinct resonances for the carbonyl carbons (ketone, ester, and carbamate), the quaternary carbon and methyls of the Boc group, and the carbons of the piperidine ring and ethyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ and/or adducts with sodium [M+Na]⁺, confirming the molecular weight of 271.31.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity (enantiomeric excess, %ee) of the (S)-enantiomer. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.

-

Infrared (IR) Spectroscopy: Will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (~1720 cm⁻¹), ester (~1740 cm⁻¹), and carbamate (~1690 cm⁻¹).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as a hazardous substance.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319: Causes serious eye irritation. | |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Handle in accordance with good industrial hygiene and safety practices.[18][19] Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is listed as a combustible liquid (Storage Class 10). Some related compounds are noted to be sensitive to air and moisture or hygroscopic.[21]

Conclusion

This compound is a high-value, strategically designed chiral building block. Its utility is derived from the presence of multiple, orthogonally reactive functional groups on a pharmaceutically relevant piperidine scaffold. For drug development professionals, this compound offers an efficient starting point for the synthesis of diverse and complex molecular architectures, enabling the rapid exploration of structure-activity relationships. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential.

References

- tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

- The Role of t-Boc Protection in Organic Synthesis Applications. Autech Industry Co.,Limited. [Link]

- BOC Protection and Deprotection. J&K Scientific LLC. [Link]

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Autech Industry Co.,Limited. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

- Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.

- Boc Protecting Group for Amines. Chemistry Steps. [Link]

- Ethyl 4-oxo-1-piperidinecarboxyl

- Scheme 1. Keto-Enol tautomerism during the conversion from the 4S to the 4R isomers.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

- Keto Enol Tautomeriz

- Keto-enol tautomeriz

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

- 1-Boc-4-AP. Wikipedia. [Link]

- 1-Boc-4-AP. PubChem. [Link]

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound 97 180854-44-8 [sigmaaldrich.com]

- 8. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 9. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 13. Khan Academy [khanacademy.org]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 16. chemimpex.com [chemimpex.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. peptide.com [peptide.com]

- 21. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate: A Technical Guide to its Structure and Synthesis

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] The specific stereochemistry of substituents on the piperidine ring is frequently critical for biological efficacy, making the development of robust asymmetric syntheses for chiral piperidines a significant focus of drug discovery research.[3][4] Among these valuable building blocks, Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate stands out as a key chiral intermediate. Its unique arrangement of functional groups—a ketone, a protected amine, and an ester—at stereochemically defined positions makes it a highly versatile precursor for the synthesis of complex molecular architectures, particularly those targeting G-protein coupled receptors (GPCRs) and the central nervous system (CNS).[3]

This technical guide provides an in-depth exploration of the structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. It will delve into the molecule's structural features, discuss the strategic importance of its functional groups, and present a detailed examination of a primary synthetic pathway, emphasizing the chemical principles that underpin the methodology.

Molecular Structure and Physicochemical Properties

The structural integrity and functional group arrangement of this compound are central to its utility as a synthetic intermediate.

Chemical Structure:

-

Systematic Name: Ethyl (2S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylate

-

CAS Number: 180854-44-8

-

Molecular Formula: C13H21NO5[5]

-

Molecular Weight: 271.31 g/mol

The molecule features a six-membered piperidine ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions involving the amine.[6] The stereocenter at the C2 position is in the (S)-configuration, which is crucial for its application in asymmetric synthesis.[3] The presence of a ketone at the C4 position and an ethyl ester at the C2 position provides two reactive handles for further chemical transformations.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Liquid | [7] |

| Density | 1.079 g/mL at 25 °C | [7] |

| Optical Activity | [α]22/D −12.0°, c = 0.5 in chloroform | [7] |

| Refractive Index | n20/D 1.464 | [7] |

These properties are essential for the practical handling and characterization of the compound in a laboratory setting. The specific optical rotation confirms the enantiomeric purity of the (S)-isomer, a critical parameter in pharmaceutical synthesis.

Synthetic Strategies: The Dieckmann Condensation Approach

The construction of the functionalized piperidine ring of this compound can be efficiently achieved through an intramolecular cyclization reaction. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful method for forming five- and six-membered rings and is particularly well-suited for this purpose.[8][9] This approach offers a convergent and often high-yielding route to the target molecule.

The overall synthetic strategy involves the preparation of a linear diester precursor, which then undergoes a base-mediated intramolecular cyclization to form the β-keto ester product.

Logical Workflow of the Dieckmann Condensation Synthesis

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Diester Precursor

The synthesis begins with the coupling of N-Boc-L-aspartic acid with Meldrum's acid, followed by ethanolysis to generate the required acyclic diester.

-

Reaction: N-Boc-L-aspartic acid is activated, typically using a carbodiimide coupling agent, and reacted with Meldrum's acid to form an acyl Meldrum's acid derivative.

-

Rationale: This intermediate is a highly reactive acylating agent. Subsequent reaction with ethanol leads to the ring-opening of the Meldrum's acid moiety and concomitant esterification to yield the desired N-Boc-protected amino diester. This two-step, one-pot procedure is an efficient way to construct the linear precursor.

-

Procedure:

-

To a solution of N-Boc-L-aspartic acid (1 equivalent) and Meldrum's acid (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

To the filtrate, add excess anhydrous ethanol and a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate).

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester, which can be purified by column chromatography.

-

Step 2: Dieckmann Condensation

The synthesized diester undergoes an intramolecular cyclization in the presence of a strong base to form the piperidine-2,4-dione ring system.

-

Reaction Mechanism: The mechanism of the Dieckmann condensation is analogous to the Claisen condensation.[9] A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion. This results in the formation of a cyclic β-keto ester after the elimination of an ethoxide leaving group.[10]

Caption: Simplified mechanism of the Dieckmann condensation.

-

Causality in Experimental Choices:

-

Choice of Base: Sodium ethoxide is a common choice of base when the ester is an ethyl ester.[8] Using the same alkoxide as the ester's alcohol component prevents transesterification as a side reaction.

-

Solvent: Anhydrous ethanol is typically used as the solvent to maintain the solubility of the reactants and the base. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the esters and the base.

-

Temperature: The reaction is often performed at reflux to provide sufficient energy for the cyclization to occur at a reasonable rate.

-

-

Procedure:

-

Dissolve the diester precursor (1 equivalent) in anhydrous ethanol in a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield this compound.

-

Alternative Synthetic Approaches

While the Dieckmann condensation is a robust method, other strategies for the asymmetric synthesis of functionalized piperidines exist. These include methods based on chiral auxiliaries, enzymatic resolutions, and catalytic asymmetric reactions.[3][11] For instance, palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) has emerged as a powerful tool for constructing chiral piperidine scaffolds.[11][12] The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale of the synthesis, and the need for specific stereochemical outcomes at other positions on the piperidine ring.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The ketone at the C4 position can be readily transformed into other functional groups, such as alcohols or amines, with stereocontrol. The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The Boc protecting group can be easily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.

This trifecta of functionalities allows for the divergent synthesis of a library of complex piperidine derivatives. These derivatives have found applications in the development of novel therapeutics, including but not limited to:

-

Opioid Receptor Modulators: The 4-anilinopiperidine scaffold, which can be accessed from this intermediate, is a well-known pharmacophore for opioid receptor ligands.[13]

-

Neurokinin Receptor Antagonists: Substituted piperidines are key structural motifs in antagonists of neurokinin receptors, which are implicated in pain, inflammation, and mood disorders.

-

HIV Protease Inhibitors: The piperidine ring is incorporated into the structure of several HIV protease inhibitors, where it plays a crucial role in binding to the active site of the enzyme.

The stereochemistry at the C2 position is often critical for the desired biological activity, underscoring the importance of enantiomerically pure starting materials like this compound.[4][14]

Conclusion

This compound is a strategically important chiral building block in medicinal chemistry and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the synthesis of complex, biologically active piperidine derivatives. The Dieckmann condensation offers a reliable and efficient synthetic route to this valuable intermediate. A thorough understanding of its structure, properties, and synthesis is essential for researchers and scientists working to develop the next generation of piperidine-based therapeutics.

References

- Morton, D., & Pearson, D. P. (2014). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters. [Link]

- Wang, Z., et al. (2025).

- Morton, D., & Pearson, D. P. (2006). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry. [Link]

- Marson, C. M., et al. (2014).

- Wang, Z., et al. (2025).

- Reddy, G. V., et al. (2010). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry. [Link]

- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. [Link]

- Wikipedia. (n.d.).

- American Elements. (n.d.).

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

- Organic Chemistry Portal. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- PubChem. (n.d.).

- Ghorab, M. M., et al. (2019). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]

- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

- El-Gawad, N. M. A., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

- Reddy, P. A., et al. (2019).

- Kaur, M., et al. (2016). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound 97 180854-44-8 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester applications

An In-Depth Technical Guide to the Applications of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester

Authored by: Gemini, Senior Application Scientist

Abstract

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the core of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.[2] This guide focuses on a particularly valuable and versatile building block: (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester . We will explore its intrinsic chemical attributes, delve into its strategic applications in stereoselective synthesis, and present a detailed case study on its pivotal role in the synthesis of the landmark antiviral agent, Nirmatrelvir. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

The Strategic Value of Chiral Piperidines in Drug Design

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[3] The introduction of stereocenters onto this scaffold significantly enhances its utility, allowing for precise three-dimensional arrangements that can optimize interactions with biological targets like enzymes and receptors.[4][5] The benefits of incorporating chiral piperidine motifs are multi-faceted:

-

Modulation of Physicochemical Properties: The saturated ring system can improve properties like solubility and lipophilicity, which are critical for oral bioavailability.[4][2]

-

Enhanced Biological Activity and Selectivity: The defined stereochemistry of a chiral piperidine can lead to a more precise fit within a protein's binding site, boosting potency and selectivity for the intended target over off-targets.[4][1]

-

Improved Pharmacokinetics: The metabolic stability of the piperidine ring can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[4][2]

-

Scaffold for Diverse Functionality: The piperidine ring can be substituted at multiple positions, allowing for the creation of vast chemical libraries for structure-activity relationship (SAR) studies.[6]

(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester is a prime exemplar of a building block designed to harness these advantages, offering multiple, orthogonally-protected functional handles for controlled, sequential chemical transformations.

Profile of a Powerhouse Building Block: (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester

This molecule is a densely functionalized chiral intermediate. Its structure incorporates several key features that make it exceptionally useful in complex organic synthesis.

Caption: Key structural features of the title compound.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below for easy reference.

| Property | Value | Source |

| CAS Number | 180854-44-8 | [7] |

| Molecular Formula | C₁₃H₂₁NO₅ | [8] |

| Molecular Weight | 271.31 g/mol | |

| Appearance | Liquid | |

| Density | ~1.079 g/mL at 25 °C | |

| Optical Rotation | [α]22/D −12.0°, c = 0.5 in chloroform | |

| Synonyms | Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate | [7] |

The C4-Ketone: A Locus for Stereoselective Control

The ketone at the C4 position is arguably the most strategically important functional group on the molecule. It serves as a versatile handle for introducing new substituents and, critically, for establishing a second stereocenter on the piperidine ring. The stereochemical outcome of reactions at this site can be precisely controlled by the choice of reagents and reaction conditions, a cornerstone of modern asymmetric synthesis.

A primary application is the diastereoselective reduction of the ketone to a hydroxyl group. This transformation generates either the cis- or trans-4-hydroxypiperidine derivative, depending on the facial selectivity of hydride delivery. The existing (S)-stereocenter at C2 directs the approach of the reducing agent.

Caption: Diastereoselective reduction pathways of the C4-ketone.

Causality of Reagent Choice

-

L-Selectride (Lithium tri-sec-butylborohydride): This is a sterically demanding reducing agent. Its bulky nature favors approach from the less hindered equatorial face of the piperidone ring (axial attack), pushing the resulting hydroxyl group into the equatorial position to yield the cis isomer as the major product.[9] This high stereoselectivity is crucial for syntheses where the cis relationship is required for biological activity.

-

Sodium Borohydride (NaBH₄): As a smaller, less hindered hydride source, NaBH₄ can approach from the axial face (equatorial attack), leading to the formation of the axial alcohol, or the trans isomer. The diastereoselectivity with NaBH₄ is often lower than with bulkier reagents, typically yielding mixtures of both isomers.

Experimental Protocol: Diastereoselective Reduction to cis-Alcohol

The following protocol is a representative method for the highly diastereoselective synthesis of tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, demonstrating the principle on a related substrate.

Objective: To achieve a high diastereomeric excess of the cis-4-hydroxy piperidine derivative.

Materials:

-

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: L-Selectride solution (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and maximizes stereocontrol.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1N NaOH solution and 30% H₂O₂ solution, while maintaining a low temperature. This step is to decompose the excess borane reagents.

-

Workup: The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product, tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylate, is often obtained in quantitative yield and high diastereomeric purity and can be further purified by flash column chromatography if necessary.[9]

Landmark Application: Synthesis of Nirmatrelvir (Paxlovid)

The most prominent and timely application of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid and its derivatives is in the synthesis of Nirmatrelvir , the active protease inhibitor component of the oral antiviral medication Paxlovid, used for the treatment of COVID-19.[10][11] Nirmatrelvir functions by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[12]

The piperidine core of the parent acid, (S)-1-Boc-4-oxopiperidine-2-carboxylic acid, serves as a key structural fragment that is ultimately transformed into the hydroxypiperidine moiety present in the final drug molecule. The synthesis showcases the strategic utility of this building block in constructing complex pharmaceutical agents.

Synthetic Workflow Overview

While several synthetic routes to Nirmatrelvir have been developed, a common strategy involves the coupling of key fragments.[11][13] The piperidine-containing fragment is prepared and then coupled with other intermediates to assemble the final drug. The stereochemistry established in the starting material is preserved throughout the synthesis.

Caption: Simplified workflow for Nirmatrelvir synthesis highlighting the piperidine fragment.

Key Synthetic Challenge: Amide Bond Formation

A critical step in many Nirmatrelvir syntheses is the formation of amide bonds.[10] These reactions must be high-yielding and, crucially, must proceed without epimerization of adjacent chiral centers, which would lead to the formation of undesired diastereomers and reduce the yield of the active pharmaceutical ingredient.[14]

Protocol: Representative Amide Coupling

Objective: To couple a carboxylic acid fragment (like (S)-1-Boc-4-oxopiperidine-2-carboxylic acid) with an amine fragment without racemization.

Materials:

-

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq)[15]

-

Amine coupling partner (e.g., bicyclic proline sodium salt, 1.1 eq)[12]

-

Propylphosphonic anhydride (T3P) or a similar peptide coupling reagent (e.g., EDCI/HOPO) (1.2 eq)[10][12]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous ethyl acetate (EtOAc) or similar aprotic solvent

Procedure:

-

Acid Activation: The carboxylic acid is dissolved in anhydrous EtOAc in a flame-dried flask under an inert atmosphere (Argon or N₂). The solution is cooled to -10 °C.

-

Base and Coupling Reagent: DIPEA is added, followed by the dropwise addition of the T3P solution. The mixture is stirred at -10 °C for 1 hour. This step forms a highly reactive mixed anhydride intermediate, primed for nucleophilic attack by the amine. The choice of a modern coupling reagent like T3P or EDCI/HOPO is deliberate to minimize side reactions and suppress epimerization.[10][12]

-

Amine Addition: The amine component is added portion-wise at 0 °C.

-

Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-16 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: The reaction mixture is quenched with water or a mild aqueous acid (e.g., saturated NH₄Cl). The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine.

-

Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The resulting crude amide is then purified by crystallization or column chromatography to yield the desired product with high optical purity.[10]

Broader Horizons: Applications in Antiviral & CNS Drug Discovery

While the synthesis of Nirmatrelvir is a high-profile example, the utility of (S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester and related structures is not confined to a single target. The chiral piperidine scaffold is a privileged structure in antiviral research and beyond.

-

HIV Inhibitors: Piperidine derivatives have been designed as potent HIV-1 protease inhibitors, where the piperidine moiety acts as a P2-ligand, interacting with the enzyme's active site.[16] The stereochemistry and substitution pattern are decisive for potency.[16] Piperidine-substituted purines have also shown remarkable anti-HIV activity.[17]

-

Influenza Inhibitors: Novel piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication.[18] The scaffold has also been investigated for activity against Influenza A/H1N1.[17][19]

-

Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS, including antipsychotics and anticonvulsants.[3][20] The conformational flexibility and basic nitrogen atom of the piperidine ring are key for interacting with CNS receptors.

Conclusion

(S)-1-Boc-4-oxo-piperidine-2-carboxylic acid ethyl ester is more than a mere chemical intermediate; it is a sophisticated tool for modern drug discovery. Its densely packed and orthogonally protected functional groups provide chemists with a platform for precise, stereocontrolled synthesis. The ability to manipulate the C4-ketone with high diastereoselectivity opens avenues to a wide array of complex chiral molecules. Its central role in the industrial-scale synthesis of Nirmatrelvir underscores its importance and reliability. As researchers continue to explore the vast chemical space of medicinally relevant molecules, the demand for versatile and powerful building blocks like this chiral piperidine derivative will undoubtedly continue to grow, solidifying its place in the synthetic chemist's arsenal.

References

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2349-2365. [Link]

- Wang, Z., et al. (2025).

- O'Malley, S. J., & Tan, K. L. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

- Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 568-77. [Link]

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

- ACS Publications. (2025).

- PubMed. (2025).

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

- ResearchGate. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. [Link]

- Zheldakova, T. A., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1361. [Link]

- Topharman intermediates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

- Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. European Journal of Medicinal Chemistry, 187, 111956. [Link]

- ResearchGate. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

- ResearchGate. (2010). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. [Link]

- Zhang, M. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research. [Link]

- CP Lab Safety. (n.d.). Ethyl (S)

- Gribanov, P., et al. (2022).

- Sam, B., et al. (2022). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid. ChemRxiv. [Link]

- Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 731-744. [Link]

- Sam, B., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Reaction Chemistry & Engineering, 7(11), 2493-2498. [Link]

- Zhang, G., & Ghorai, S. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(24), 6206–6209. [Link]

- Fisher Scientific. (n.d.). Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals. [Link]

- Reddy, M. V. R., et al. (2022). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry, 20(27), 5345-5349. [Link]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. jsr.org [jsr.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

The Strategic Utility of Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Versatile Chiral Building Block

In the landscape of contemporary drug discovery and development, the demand for stereochemically pure and functionally versatile building blocks is paramount. Among these, chiral piperidine scaffolds have emerged as privileged structures, frequently incorporated into a multitude of therapeutic agents to modulate physicochemical properties, enhance biological activity, and optimize pharmacokinetic profiles.[1][2][3] This in-depth technical guide focuses on a particularly valuable synthon: Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate . We will explore its intrinsic chemical attributes, delve into its strategic applications in the synthesis of complex pharmaceutical agents, and provide practical, field-proven insights into its manipulation.

Core Attributes and Strategic Value

Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate, also known by its synonym Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate, possesses a unique combination of structural features that render it a highly strategic asset in medicinal chemistry.

Table 1: Key Physicochemical Properties of Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate

| Property | Value | Reference |

| CAS Number | 180854-44-8 | [4] |

| Molecular Formula | C₁₃H₂₁NO₅ | [4] |

| Molecular Weight | 271.31 g/mol | [4] |

| Appearance | Liquid | [4] |

| Optical Activity | [α]22/D −12.0°, c = 0.5 in chloroform | [4] |

| Density | 1.079 g/mL at 25 °C | [4] |

The molecule's inherent chirality at the C2 position, derived from the natural amino acid L-pipecolic acid, provides a crucial stereochemical handle for the synthesis of enantiomerically pure targets. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom ensures stability during various synthetic transformations and allows for its facile removal under acidic conditions. The ketone at the C4 position and the ethyl ester at C2 serve as versatile functional groups for a wide array of chemical modifications, including nucleophilic additions, reductions, and coupling reactions.

Application in the Synthesis of Antiviral Agents: A Case Study in HIV Protease Inhibitors

The piperidine scaffold is a cornerstone in the design of numerous antiviral drugs, particularly HIV protease inhibitors.[5] These inhibitors are designed to mimic the transition state of the viral polyprotein cleavage, thereby blocking the action of the viral protease and preventing the maturation of new, infectious virions. The rigid, chair-like conformation of the piperidine ring can effectively position key pharmacophoric elements for optimal interaction with the enzyme's active site.

While a direct synthesis of a marketed HIV protease inhibitor starting from Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of key intermediates for drugs like Indinavir . The synthesis of Indinavir involves a chiral piperazine fragment, which can be conceptually derived from chiral pipecolic acid derivatives.[1][3]

The strategic value of Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate lies in its potential as a precursor to more complex chiral piperidine-based intermediates. The ketone at the C4 position can be stereoselectively reduced to introduce a hydroxyl group, or it can be a site for the introduction of other functionalities through various C-C and C-N bond-forming reactions.

Key Synthetic Transformations and Experimental Protocols

The utility of Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate is best understood through the key chemical transformations it can undergo. The following sections detail representative experimental protocols, providing a practical guide for researchers.

Stereoselective Reduction of the C4-Ketone

A critical transformation of this building block is the stereoselective reduction of the C4-ketone to afford the corresponding 4-hydroxy-pipecolate derivatives. The resulting diastereomers can be separated and utilized in the synthesis of diverse bioactive molecules.

Protocol: Diastereoselective Reduction with Sodium Borohydride

-

Dissolution: Dissolve Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate (1.0 eq) in anhydrous methanol (10 vol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Slowly add saturated aqueous ammonium chloride solution (5 vol) to quench the excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 10 vol).

-

Washing and Drying: Combine the organic layers and wash with brine (5 vol). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting diastereomeric mixture of Ethyl (2S,4R)- and (2S,4S)-N-(tert-butoxycarbonyl)-4-hydroxy-2-pipecolate by column chromatography on silica gel.

Causality: The use of sodium borohydride, a mild reducing agent, is crucial to selectively reduce the ketone without affecting the ester functionality. The stereoselectivity of the reduction can be influenced by the steric hindrance imposed by the C2-ester group and the Boc-protecting group, often leading to a preferential formation of one diastereomer.

Deprotection of the Boc Group

The removal of the Boc protecting group is a fundamental step to liberate the secondary amine, which can then be further functionalized.

Protocol: Acid-Catalyzed Boc Deprotection

-

Dissolution: Dissolve the Boc-protected pipecolate derivative (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (10 vol).

-

Acid Addition: Add a solution of hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether (4.0 M, 5.0 eq) dropwise at room temperature. Alternatively, trifluoroacetic acid (TFA) (10-20 eq) can be used.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until complete deprotection is observed (typically 1-4 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. If using HCl, the product will be the hydrochloride salt, which can often be precipitated by the addition of a non-polar solvent like diethyl ether. If using TFA, the excess acid can be removed by co-evaporation with a suitable solvent.

Causality: The tert-butoxycarbonyl group is labile under acidic conditions due to the formation of the stable tert-butyl cation. This allows for selective deprotection in the presence of other acid-stable functional groups.

Logical Workflow for Chiral Piperidine Synthesis

The following diagram illustrates a generalized workflow for the utilization of Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate in the synthesis of more complex chiral piperidine derivatives.

Caption: Synthetic pathway from the ketone to diverse target molecules.

Conclusion and Future Perspectives

Ethyl (S)-N-(tert-butoxycarbonyl)-4-oxo-2-pipecolate stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex, high-value molecules in medicinal chemistry. Its well-defined stereochemistry and versatile functional handles provide a robust platform for the generation of diverse libraries of piperidine-containing compounds for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of such meticulously designed synthons will undoubtedly play an increasingly critical role in advancing the frontiers of drug discovery.

References

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.

- BenchChem. (2025). Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- Sigma-Aldrich. (n.d.). Ethyl (S)

- Cayman Chemical. (n.d.). N-Boc-4-piperidone.

- ChemicalBook. (2022). The side chain synthesis of boceprevir.

- MedKoo Biosciences. (n.d.). Telaprevir Synthetic Routes.

- PubChem. (n.d.). Telaprevir.

- ResearchGate. (2022). Structure activity synthesis of boceprevir.

- Google Patents. (2011).

- PubMed Central. (2010). Syntheses of FDA Approved HIV Protease Inhibitors.

- ARKAT USA, Inc. (2021). Synthesis of the piperazine subunit of Indinavir.

- ResearchGate. (2021). (PDF) Synthesis of the piperazine subunit of Indinavir.

- CHIMIA. (1996). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®.

- PubMed. (n.d.).

- RSC Publishing. (2002). Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity.

- Google Patents. (2006).

- ResearchGate. (1996). Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research.

- PubMed. (2004). Synthesis of poly(ethylene glycol)-based saquinavir prodrug conjugates and assessment of release and anti-HIV-1 bioactivity using a novel protease inhibition assay.

- PubMed. (2002).

- Google Patents. (2017).

- Google Patents. (2008).

- PubMed Central. (2016).

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PubMed Central. (2023).

- PubMed Central. (2021). Recent advances on heterocyclic compounds with antiviral properties.

- PubMed. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines.

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of macrocyclic inhibitors of hepatitis C virus (HCV) NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. US20170253614A1 - Hepatitis c virus inhibitors and uses thereof in preparation of drugs - Google Patents [patents.google.com]

- 5. Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Chiral synthesis of piperidine derivatives from Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

An In-Depth Technical Guide to the Chiral Synthesis of Piperidine Derivatives from Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The precise control of stereochemistry on the piperidine ring is frequently paramount for achieving desired biological activity, selectivity, and pharmacokinetic profiles.[4] This technical guide provides a comprehensive exploration of synthetic strategies for creating diverse and complex chiral piperidine derivatives, utilizing the versatile and highly valuable starting material, this compound.[5] We will delve into the causality behind key transformations at the C4-ketone, including stereoselective reductions, olefination reactions, and reductive aminations, providing field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of the Piperidine Core

The six-membered nitrogenous heterocycle, piperidine, is a cornerstone in the design of modern pharmaceuticals, particularly for agents targeting the central nervous system (CNS).[3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[6] The introduction of chirality into the piperidine scaffold can significantly enhance biological activity, improve selectivity between receptor subtypes, and optimize ADME (absorption, distribution, metabolism, and excretion) properties.[1][7]

This guide focuses on a particularly powerful chiral synthon: this compound. Its strategic utility stems from several integrated features:

-

Pre-defined Stereocenter: The (S)-configuration at the C2 position provides a fixed chiral anchor, enabling diastereoselective transformations at other positions.

-

Reactive C4-Ketone: The ketone functionality is an exceptionally versatile handle for introducing a wide array of substituents through nucleophilic addition, reduction, or condensation reactions.

-

Modifiable C2-Ester: The ethyl ester at C2 can be hydrolyzed, reduced, or converted into other functional groups, adding another layer of synthetic diversity.

-

Robust Boc Protection: The N-Boc (tert-butyloxycarbonyl) group ensures the stability of the piperidine ring through various reaction conditions and can be removed reliably under acidic conditions in a final step.[8]

The Chiral Synthon: this compound

This key starting material is a stable, often liquid, compound that serves as the foundation for the syntheses described herein.[5] Its synthesis is typically achieved through methods like asymmetric aza-Diels-Alder reactions, which establish the piperidine core with high enantiomeric purity.[9]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound 97 180854-44-8 [sigmaaldrich.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Available Synple Chem Reagent Cartridges [synplechem.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate: A Cornerstone for Modern Alkaloid Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that interact with biological targets with high affinity and selectivity.[3] Among the vast arsenal of chiral building blocks, Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate has emerged as a particularly versatile and powerful starting material. This guide provides an in-depth technical examination of this key intermediate, elucidating its synthesis, physicochemical properties, and strategic application in the stereoselective synthesis of complex alkaloids. We will explore the causality behind its synthetic utility and provide field-proven protocols to empower researchers in their drug discovery and natural product synthesis endeavors.

The Strategic Value of a Polyfunctional Chiral Building Block

The efficacy of this compound lies in its convergence of multiple, orthogonally reactive functional groups within a single, stereochemically defined molecule.

-

(S)-Stereocenter at C2: This inherent chirality, derived from the natural amino acid pool, serves as the primary stereochemical control element, influencing the outcome of subsequent transformations at other positions on the ring.

-

C4-Ketone: This is the principal site for molecular elaboration. It is amenable to a wide array of nucleophilic additions, reductions, and condensation reactions, allowing for the introduction of diverse substituents.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring nitrogen under a wide range of reaction conditions (e.g., organometallic additions, reductions). Its facile removal under mild acidic conditions allows for late-stage N-functionalization, a common strategy in alkaloid synthesis.

-

C2-Ethyl Ester: This group can be hydrolyzed, reduced, or converted to an amide, providing another handle for modification or for building complex polycyclic systems.

This combination of features makes it a superior starting material for constructing substituted piperidines, quinolizidines, and indolizidines, which are the core structures of many bioactive alkaloids.[4][5]

Physicochemical & Spectroscopic Data

A clear understanding of the starting material's properties is fundamental. The key characteristics are summarized below.[6][7]

| Property | Value | Source |

| CAS Number | 180854-44-8 | |

| Molecular Formula | C₁₃H₂₁NO₅ | |

| Molecular Weight | 271.31 g/mol | |

| Appearance | Colorless to tan liquid | [6] |

| Density | 1.079 g/mL at 25 °C | |

| Optical Rotation | [α]22/D −12.0° (c = 0.5 in Chloroform) | |

| Refractive Index | n20/D 1.464 |

Synthetic Access to the Chiral Intermediate

While commercially available, understanding the synthesis of this building block provides insight into its quality and potential impurities. A common and logical approach begins with a readily available chiral precursor, such as L-aspartic acid or L-glutamic acid, to establish the (S)-stereocenter at C2. A representative, conceptual pathway involves N-protection, selective modification of the side-chain carboxylate, and a subsequent intramolecular cyclization, such as a Dieckmann condensation, to form the 6-membered ring.

The diagram below illustrates a logical workflow for the synthesis, highlighting the key transformations required to assemble this valuable intermediate.

Caption: Conceptual synthetic workflow to the target chiral building block.

Causality in the Synthesis:

-

Choice of L-Glutamic Acid: This provides the necessary five-carbon backbone and the correct stereochemistry at the α-carbon, which will become the C2 position of the piperidine ring.

-

N-Boc Protection: The Boc group is chosen for its stability to the basic conditions of the Dieckmann condensation and the acidic conditions of the subsequent decarboxylation.

-